Leelamine Hydrochloride

描述

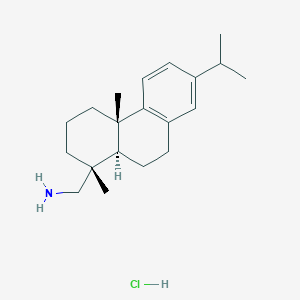

Structure

3D Structure of Parent

属性

IUPAC Name |

[(1R,4aS,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthren-1-yl]methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H31N.ClH/c1-14(2)15-6-8-17-16(12-15)7-9-18-19(3,13-21)10-5-11-20(17,18)4;/h6,8,12,14,18H,5,7,9-11,13,21H2,1-4H3;1H/t18-,19-,20+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVPQLGCAWUAYPF-WFBUOHSLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC2=C(C=C1)C3(CCCC(C3CC2)(C)CN)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=CC2=C(C=C1)[C@]3(CCC[C@@]([C@@H]3CC2)(C)CN)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10587872 | |

| Record name | Abieta-8,11,13-trien-18-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10587872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16496-99-4, 99306-87-3 | |

| Record name | Abieta-8,11,13-trien-18-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10587872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (+)-Dehydroabietylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What is the mechanism of action of Leelamine Hydrochloride?

An In-depth Technical Guide on the Mechanism of Action of Leelamine Hydrochloride

Executive Summary

This compound is a naturally derived diterpene amine, extracted from the bark of pine trees, that has garnered significant scientific interest for its potent anti-cancer properties.[1][2][3][4] Its primary mechanism of action is rooted in its physicochemical properties as a lysosomotropic agent.[1][2] As a weakly basic and lipophilic molecule, leelamine readily crosses cellular membranes and accumulates within the acidic environment of lysosomes.[1][4] This sequestration initiates a cascade of cellular events, the most critical of which is the potent inhibition of intracellular cholesterol transport.[5][6][7] By directly binding to the Niemann-Pick C1 (NPC1) protein, leelamine blocks the egress of cholesterol from lysosomes, leading to its accumulation within these organelles and a subsequent depletion of available cholesterol for essential cellular functions.[1][5][8] This disruption of cholesterol homeostasis has profound downstream consequences, leading to the shutdown of multiple oncogenic signaling pathways crucial for cancer cell survival, proliferation, and metastasis, including the PI3K/AKT, STAT3, and MAPK cascades.[1][2][5] The cellular fallout includes the inhibition of autophagy, suppression of receptor-mediated endocytosis, and induction of apoptosis, establishing leelamine as a multi-faceted agent that targets fundamental cancer cell processes.[1][2][6]

Core Mechanism: Lysosomotropism and Inhibition of Cholesterol Egress

The foundational mechanism of leelamine's activity is its lysosomotropic nature. Its primary amino group and lipophilic structure allow it to permeate cell membranes and become protonated and trapped within acidic organelles, primarily late endosomes and lysosomes.[1][4]

-

Lysosomal Accumulation : As a weak base with a calculated pKa of 9.9, leelamine is predicted to be a lysosomotropic compound.[2] Once inside the acidic lumen of the lysosome (pH ~4.5-5.0), the primary amine group becomes protonated, preventing the molecule from diffusing back across the lysosomal membrane, leading to its significant accumulation.[1]

-

NPC1 Protein Binding : The direct molecular target of leelamine within the lysosome is the Niemann-Pick C1 (NPC1) protein, a critical component of the machinery that exports cholesterol out of the lysosome.[1][5] Molecular docking analyses suggest that leelamine binds to the cholesterol-binding pocket of NPC1.[5][8]

-

Inhibition of Cholesterol Transport : By binding to NPC1, leelamine appears to competitively inhibit the binding and transport of cholesterol from the lysosome to the cytoplasm.[5][8] This blockade results in a cellular phenotype mimicking Niemann-Pick type C disease, characterized by the massive accumulation of unesterified cholesterol within lysosomes and late endosomes.[1][2] This sequestration makes cholesterol unavailable for other cellular processes.[5][9]

Disruption of Downstream Oncogenic Signaling Pathways

The sequestration of cholesterol profoundly impacts cellular signaling, as cholesterol is an integral component of cell membranes and essential for the function of membrane-associated proteins and signaling platforms. Leelamine's disruption of cholesterol availability leads to the inhibition of several key oncogenic pathways.[5]

-

Receptor Tyrosine Kinases (RTKs) : The lack of available cholesterol inhibits receptor-mediated endocytosis and endosome trafficking.[1][6][9] This disrupts the normal lifecycle of RTKs, causing their aberrant accumulation and leading to a shutdown of their downstream signaling.[2][6]

-

PI3K/AKT/mTOR Pathway : This critical survival pathway is inhibited following leelamine treatment. The disruption of RTK signaling and potential changes in membrane fluidity contribute to the decreased phosphorylation and activation of AKT and downstream effectors like mTOR.[1][5]

-

STAT3 Pathway : Leelamine treatment leads to the inhibition of STAT3 signaling. This, in turn, downregulates the expression of anti-apoptotic proteins such as Bcl-2 and Bcl-xL, shifting the cellular balance towards apoptosis.[1][5]

-

MAPK/ERK Pathway : This pathway, crucial for proliferation, is also suppressed by leelamine, downstream of the disruption in RTK and endosomal trafficking.[2][5]

Quantitative Data Summary

The anti-cancer efficacy of leelamine and its derivatives has been quantified through IC50 values across various cancer cell lines.

| Compound | Cell Line | IC50 (µmol/L) | Target/Effect Noted | Reference |

| Leelamine | UACC 903 (Melanoma) | 1.35 ± 0.1 | NPC1 Targeting | [10] |

| 1205 Lu (Melanoma) | 1.93 ± 0.2 | NPC1 Targeting | [10] | |

| Derivative 5a (Trifluoro acetyl) | UACC 903 (Melanoma) | 1.2 | Maintained activity | [4][5] |

| 1205 Lu (Melanoma) | 2.0 | Maintained activity | [4][5] | |

| Derivative 5b (Tribromo acetyl) | UACC 903 (Melanoma) | 1.0 | Maintained activity | [4][5] |

| 1205 Lu (Melanoma) | 1.8 | Maintained activity | [4][5] | |

| Derivative 5c (Acetyl) | UACC 903 (Melanoma) | 89.4 | Lost activity | [4][5] |

| 1205 Lu (Melanoma) | > 100 | Lost activity | [4][5] | |

| Derivative 5d (Benzoyl) | UACC 903 (Melanoma) | > 100 | Lost activity | [4][5] |

| 1205 Lu (Melanoma) | > 100 | Lost activity | [4][5] | |

| Leelamine | General | 9.5 | Pyruvate Dehydrogenase Kinase (PDK) Inhibition | [7] |

Experimental Protocols

The elucidation of leelamine's mechanism of action has been supported by a variety of experimental techniques.

Western Blotting for Signaling Pathway Analysis

-

Objective : To determine the effect of leelamine on the phosphorylation status and expression levels of key proteins in oncogenic signaling pathways (e.g., AKT, ERK, STAT3) and autophagy (LC3B, p62).[2][5]

-

Methodology :

-

Cancer cells (e.g., UACC 903 melanoma) are seeded and allowed to adhere overnight.

-

Cells are treated with varying concentrations of this compound or DMSO (vehicle control) for a specified time period (e.g., 24-48 hours).

-

Following treatment, cells are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein concentration is quantified using a BCA assay.

-

Equal amounts of protein (e.g., 20-40 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Membranes are blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Membranes are incubated overnight at 4°C with primary antibodies specific for total and phosphorylated forms of AKT, ERK, STAT3, as well as LC3B, p62, and a loading control (e.g., β-actin or GAPDH).

-

After washing with TBST, membranes are incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged. Densitometry analysis is used for quantification.[2]

-

Lysosomotropism and Cholesterol Dependence Assays

-

Objective : To confirm that leelamine's activity is dependent on lysosomal acidification and the subsequent disruption of cholesterol homeostasis.[2][6]

-

Methodology :

-

H+-ATPase Inhibition : To test for lysosomotropism, cells are pre-treated with a vacuolar H+-ATPase inhibitor, such as 10 nM Bafilomycin A1 (BafA1), for 1-2 hours.[2] BafA1 prevents the acidification of lysosomes. Leelamine is then added, and cell viability is assessed after 24-48 hours. A rescue from leelamine-induced cell death by BafA1 indicates the activity is dependent on lysosomal accumulation.[4][5]

-

Cholesterol Depletion : To confirm the role of cholesterol accumulation, cells are co-treated with leelamine and a cholesterol-depleting agent, such as β-cyclodextrin.[2][6] Attenuation of leelamine-mediated cell death by β-cyclodextrin demonstrates that cholesterol accumulation is a key trigger for the cytotoxic effects.[6]

-

Transmission Electron Microscopy (TEM)

-

Objective : To visualize the ultrastructural changes in cancer cells induced by leelamine treatment.[2][6]

-

Methodology :

-

Cells are treated with leelamine or DMSO for a specified time.

-

Cells are fixed with a solution of glutaraldehyde and paraformaldehyde in a cacodylate buffer.

-

Post-fixation is performed with osmium tetroxide.

-

Samples are dehydrated through a graded series of ethanol and embedded in resin.

-

Ultrathin sections (e.g., 70-90 nm) are cut, placed on copper grids, and stained with uranyl acetate and lead citrate.

-

Grids are examined with a transmission electron microscope. Key features to observe in leelamine-treated cells include widespread vacuolization, accumulation of autophagosomes, lipofuscin-like structures, and distinctive web-like membrane whorls, all indicative of disrupted lysosomal and autophagic processes.[2][6]

-

References

- 1. This compound | 16496-99-4 | Benchchem [benchchem.com]

- 2. Leelamine mediates cancer cell death through inhibition of intracellular cholesterol transport - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Leelamine - Wikipedia [en.wikipedia.org]

- 4. oncotarget.com [oncotarget.com]

- 5. Identifying the structure-activity relationship of leelamine necessary for inhibiting intracellular cholesterol transport - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Leelamine mediates cancer cell death through inhibition of intracellular cholesterol transport - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. msesupplies.com [msesupplies.com]

- 8. researchgate.net [researchgate.net]

- 9. A Brief Overview of the Antitumoral Actions of Leelamine | MDPI [mdpi.com]

- 10. A Brief Overview of the Antitumoral Actions of Leelamine - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Role of Leelamine Hydrochloride as a Lysosomotropic Agent

This compound, a natural diterpene amine derived from the bark of pine trees, has emerged as a compound of significant interest in oncological research.[1][2][3] Its potent anti-cancer activity is primarily attributed to its function as a lysosomotropic agent. This guide provides a detailed examination of the molecular mechanisms, experimental validation, and downstream cellular consequences of leelamine's lysosomotropic properties.

The Principle of Lysosomotropism and Leelamine

Lysosomotropism describes the phenomenon where weakly basic, lipophilic compounds readily cross cellular membranes and subsequently accumulate within acidic organelles, most notably lysosomes.[1][4][5] this compound is a weakly basic amine with a pKa of approximately 9.9, a characteristic that is fundamental to its lysosomotropic nature.[2][6] The primary amino group of leelamine is crucial for this property; upon entering the acidic environment of the lysosome (pH 4.5-5.0), the amine group becomes protonated.[1] This charged form is unable to diffuse back across the lysosomal membrane, leading to its sequestration and high concentration within the organelle.[1][5] This accumulation is the initiating event for leelamine's cascade of cytotoxic effects in cancer cells.[1][7]

Core Mechanism of Action: Disruption of Cholesterol Homeostasis

The primary and most well-documented mechanism of action following leelamine's lysosomal accumulation is the profound disruption of intracellular cholesterol transport.[1][6][7][8]

-

Interaction with NPC1: In silico molecular docking studies and experimental evidence suggest that leelamine binds to the Niemann-Pick C1 (NPC1) protein.[1][7][9] NPC1 is a critical transmembrane protein located in late endosomes and lysosomes responsible for exporting cholesterol out of these organelles.[7][10] Leelamine is believed to competitively inhibit the binding of cholesterol to NPC1, effectively blocking its egress from the lysosome.[1][9]

-

Lysosomal Cholesterol Accumulation: This blockade results in a massive buildup of unesterified cholesterol within the late endosomes and lysosomes.[6][8][11] This phenotype is strikingly similar to that observed in Niemann-Pick type C (NPC) disease, a lysosomal storage disorder caused by mutations in the NPC1 or NPC2 genes.[7][10] The resulting deficiency of available cholesterol in the cytoplasm and other cellular compartments starves the cancer cell of this essential lipid.[7][11]

Downstream Cellular Consequences

The disruption of cholesterol homeostasis triggers a cascade of events that collectively contribute to cancer cell death.

Leelamine treatment leads to an inhibition of autophagic flux, the dynamic process of autophagy from autophagosome formation to degradation.[6][7] This is evidenced by the accumulation of autophagosome markers such as LC3B and the autophagic substrate p62/SQSTM1.[6][7] The disruption of the lysosomal environment and function impairs the fusion of autophagosomes with lysosomes, preventing the degradation of cellular waste and contributing to cellular stress.[6][12]

Proper cholesterol levels are vital for the integrity and function of the plasma membrane, including processes like receptor-mediated endocytosis. By sequestering cholesterol in lysosomes, leelamine inhibits this crucial process.[6][7][8] This has been demonstrated by a dose-dependent inhibition of transferrin uptake in leelamine-treated cells.[6]

The inhibition of cholesterol transport and endocytosis leads to the subsequent shutdown of multiple key oncogenic signaling pathways that are critical for the survival, proliferation, and metastasis of cancer cells.[2][7][11]

-

PI3K/AKT/mTOR Pathway: This central signaling cascade, which regulates cell growth and survival, is inhibited by leelamine treatment.[1][7] The effect is linked to the disruption of cholesterol homeostasis, which indirectly affects signaling platforms dependent on proper lipid distribution.[1]

-

STAT3 Pathway: Leelamine treatment reduces the activity of STAT3, a transcription factor that promotes the expression of anti-apoptotic proteins like Bcl-2 and Bcl-xL.[1][7]

-

MAPK Pathway: The activity of the MAPK signaling cascade, another key driver of cell proliferation, is also hindered following leelamine administration.[7]

The inhibition of these pathways is a direct consequence of making cholesterol unavailable for essential cellular activities, leading to caspase-independent cell death.[6][7][8]

Quantitative Data: Structure-Activity Relationship

Structure-activity relationship (SAR) studies have been pivotal in confirming the importance of the amino moiety for leelamine's lysosomotropic properties and anticancer efficacy. Modifications to this group significantly alter its biological activity, as demonstrated by the IC50 values in melanoma cell lines.

| Compound/Derivative | Modification of Leelamine/Abietic Acid | IC50 in UACC 903 cells (μmol/L) | IC50 in 1205 Lu cells (μmol/L) | Lysosomotropic Activity |

| Leelamine | - | ~1.2 | ~2.0 | Yes |

| Derivative 5a | Amino group replaced with trifluoro acetyl | 1.2 | 2.0 | Yes |

| Derivative 5b | Amino group replaced with tribromo acetyl | 1.0 | 1.8 | Yes |

| Derivative 5c | Amino group converted to an acetyl group | 89.4 | > 100 | No |

| Derivative 5d | Benzoylation of the amino group | > 100 | > 100 | No |

| Abietic Acid | Lacks the amine group | > 100 | > 100 | No |

| Data sourced from studies on the structure-activity relationship of leelamine.[7][13] |

These data clearly indicate that derivatives retaining a basic moiety capable of being protonated exhibit potent anti-cancer activity, whereas masking or removing the amino group abrogates this effect.[7][13]

Key Experimental Protocols

The following are detailed methodologies for key experiments used to characterize leelamine's role as a lysosomotropic agent.

-

Cell Seeding: Plate cancer cells (e.g., UACC 903, 1205 Lu) in 96-well plates at a density of 3,000-5,000 cells per well and allow them to adhere overnight.

-

Treatment: Treat the cells with varying concentrations of this compound or its derivatives for a specified period (e.g., 72 hours). Include a vehicle control (e.g., DMSO).

-

MTS Reagent Addition: Add CellTiter 96 AQueous One Solution Reagent (MTS) to each well according to the manufacturer's protocol.

-

Incubation: Incubate the plates for 1-4 hours at 37°C in a humidified, 5% CO2 incubator.

-

Absorbance Reading: Measure the absorbance at 490 nm using a 96-well plate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined as the concentration of the compound that causes 50% inhibition of cell viability.

-

Cell Lysis: Treat cells with leelamine for the desired time and concentration. Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

Electrophoresis: Separate equal amounts of protein (e.g., 20-30 µg) on SDS-PAGE gels and transfer them to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-AKT, total AKT, p-STAT3, total STAT3, p-ERK, total ERK, LC3B, p62) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

-

Cell Culture: Grow cells on glass coverslips or in imaging-compatible plates.

-

Treatment: Treat cells with leelamine or a known lysosomotropic agent like chloroquine for a short period (e.g., 1-2 hours).

-

Dye Loading: Add LysoTracker Red DND-99 (a fluorescent acidotropic probe) to the media at a final concentration of 50-75 nM and incubate for 30 minutes at 37°C.

-

Imaging/Flow Cytometry: Wash the cells with fresh media. Visualize the fluorescence using a confocal microscope or quantify the cellular fluorescence using a flow cytometer.

-

Analysis: A significant reduction in LysoTracker Red fluorescence in leelamine-treated cells compared to control cells indicates that leelamine is competing for accumulation in the acidic lysosomes.[6][12]

-

Cell Culture and Treatment: Grow cells on glass coverslips and treat with leelamine as required.

-

Fixation: Wash cells with PBS and fix with 4% paraformaldehyde for 30 minutes at room temperature.

-

Quenching: Quench the fixation with 1.5 mg/mL glycine in PBS for 10 minutes.

-

Staining: Stain the cells with Filipin III (a fluorescent dye that binds to unesterified cholesterol) at a concentration of 50 µg/mL in PBS for 2 hours at room temperature, protected from light.

-

Imaging: Wash the cells extensively with PBS and mount the coverslips. Visualize the cholesterol accumulation using a fluorescence microscope with a UV filter. An increase in punctate perinuclear fluorescence indicates cholesterol accumulation in late endosomes/lysosomes.

Visualizations: Pathways and Workflows

Caption: Mechanism of Leelamine's lysosomotropic action and its cellular consequences.

Caption: Oncogenic signaling pathways inhibited downstream of leelamine action.

Caption: Experimental workflow for assessing inhibition of autophagic flux.

Conclusion

This compound exemplifies a potent anti-cancer agent whose efficacy is fundamentally rooted in its lysosomotropic properties. By accumulating in lysosomes, it initiates a cytotoxic cascade beginning with the inhibition of intracellular cholesterol transport via interaction with the NPC1 protein.[7][13] This primary action leads to the impairment of critical cellular processes, including autophagic flux and endocytosis, and culminates in the shutdown of major oncogenic signaling pathways such as PI3K/AKT/mTOR, STAT3, and MAPK.[2][7] The detailed understanding of this mechanism provides a strong rationale for the continued development of leelamine and other lysosomotropic compounds as potential therapeutics for treating advanced-stage cancers.[6][8][14]

References

- 1. This compound | 16496-99-4 | Benchchem [benchchem.com]

- 2. A Brief Overview of the Antitumoral Actions of Leelamine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Lysosomotropic Features and Autophagy Modulators among Medical Drugs: Evaluation of Their Role in Pathologies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Lysosome - Wikipedia [en.wikipedia.org]

- 6. Leelamine mediates cancer cell death through inhibition of intracellular cholesterol transport - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Identifying the structure-activity relationship of leelamine necessary for inhibiting intracellular cholesterol transport - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Leelamine mediates cancer cell death through inhibition of intracellular cholesterol transport - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Npc1 Acting in Neurons and Glia Is Essential for the Formation and Maintenance of CNS Myelin | PLOS Genetics [journals.plos.org]

- 11. A Brief Overview of the Antitumoral Actions of Leelamine [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. oncotarget.com [oncotarget.com]

- 14. pure.psu.edu [pure.psu.edu]

Leelamine Hydrochloride: A Technical Guide on its Chemical Structure, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leelamine hydrochloride, a synthetically derived aminosteroid, has emerged as a compound of interest in oncological research. Its primary mechanism of action involves the disruption of intracellular cholesterol trafficking, leading to lysosomal dysfunction and subsequent apoptosis in cancer cells. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological activities of this compound. Detailed experimental protocols for key assays and a summary of its effects on critical signaling pathways are presented to facilitate further research and drug development efforts.

Chemical Structure and Physicochemical Properties

Leelamine is a diterpene amine derived from dehydroabietylamine. The hydrochloride salt enhances its solubility for experimental use.

Chemical Name: (1R,4aS,10aR)-1,4a-dimethyl-7-(1-methylethyl)-1,2,3,4,4a,9,10,10a-octahydrophenanthrene-1-methanamine hydrochloride

Molecular Formula: C₂₀H₃₂ClN

Molecular Weight: 321.93 g/mol

Structure:

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Physical State | Solid | N/A |

| Solubility | Soluble in DMSO and ethanol | N/A |

| pKa | ~9.9 |

Pharmacological Properties

This section details the known pharmacological effects of this compound, with quantitative data summarized in tables for clarity.

Mechanism of Action

This compound is a lysosomotropic agent. As a weakly basic amine, it freely crosses cellular membranes and accumulates in acidic organelles, primarily lysosomes.[1] This accumulation disrupts the normal function of lysosomes, leading to the inhibition of intracellular cholesterol transport.[2] It is believed that Leelamine binds to the Niemann-Pick C1 (NPC1) protein, which is crucial for the egress of cholesterol from lysosomes.[3] This blockade results in the accumulation of unesterified cholesterol within the lysosomes, triggering a cascade of cellular events that culminate in apoptosis.[2]

Anticancer Activity

This compound has demonstrated significant cytotoxic effects against a variety of cancer cell lines, while showing lower toxicity towards normal cells.

Table 2: In Vitro Cytotoxicity of this compound (IC₅₀ Values)

| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| UACC 903 | Melanoma | ~2.0 | [3] |

| 1205 Lu | Melanoma | ~2.0 | [3] |

| LNCaP | Prostate Cancer | Not specified | |

| C4-2B | Prostate Cancer | Not specified | |

| 22Rv1 | Prostate Cancer | Not specified | |

| Myc-CaP | Prostate Cancer | Not specified | |

| MDA-MB-231 | Breast Cancer | Not specified | |

| MCF-7 | Breast Cancer | Not specified | |

| SUM159 | Breast Cancer | Not specified |

Effects on Cannabinoid Receptors

Inhibition of Pyruvate Dehydrogenase Kinase (PDK)

Leelamine has been identified as an inhibitor of pyruvate dehydrogenase kinase (PDK).

Table 3: Inhibitory Activity of Leelamine against PDK

| Target | IC₅₀ (µM) | Reference |

| PDK | 9.5 | [4] |

Pharmacokinetics

A study in mice has provided initial pharmacokinetic data for Leelamine.

Table 4: Pharmacokinetic Parameters of Leelamine in Mice (Oral Administration)

| Parameter | Value | Reference |

| Bioavailability | 7.6% | |

| Cmax | Data not available | N/A |

| Tmax | Data not available | N/A |

Signaling Pathways Modulated by this compound

The disruption of cholesterol homeostasis by this compound leads to the downstream modulation of several critical signaling pathways that are often dysregulated in cancer.

Inhibition of PI3K/AKT, MAPK, and STAT3 Pathways

Leelamine treatment has been shown to inhibit the phosphorylation and activation of key components of the PI3K/AKT, MAPK (ERK), and STAT3 signaling cascades.[3] These pathways are crucial for cell survival, proliferation, and metastasis.

References

Leelamine Hydrochloride: A Technical Whitepaper on its Pine-Derived Origin, Extraction, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leelamine, a lipophilic diterpene amine derived from the bark of pine trees, has emerged as a promising small molecule with significant anticancer properties.[1][2] Its hydrochloride salt, Leelamine Hydrochloride, offers improved solubility and handling characteristics for research and development. This technical guide provides an in-depth overview of this compound, focusing on its natural origin, proposed methods for its extraction and synthesis from pine-derived precursors, and its well-documented mechanism of action. We will delve into its ability to disrupt intracellular cholesterol transport and the subsequent inhibition of key oncogenic signaling pathways, including PI3K/Akt, MAPK, and STAT3. This document consolidates quantitative data, presents detailed experimental protocols, and utilizes visualizations to elucidate complex biological processes, serving as a comprehensive resource for professionals in the field of drug discovery and development.

Introduction

Natural products have historically been a cornerstone of drug discovery, with a significant number of approved therapeutics originating from botanical sources.[1][3] Leelamine (dehydroabietylamine), a tricyclic diterpene amine, is a testament to this enduring paradigm.[1][2][4] Found in the bark of various Pinus species, this compound has garnered considerable attention for its potent and selective anticancer activities.[1][2][5] Leelamine's unique mechanism of action, which is independent of cannabinoid receptor agonism or pyruvate dehydrogenase kinase inhibition, sets it apart from many other natural product-derived anticancer agents.[4]

This whitepaper will provide a technical exploration of this compound, from its botanical source to its molecular targets.

Origin and Extraction from Pine Trees

Leelamine is a naturally occurring compound found in the oleoresin of pine trees, specifically concentrated in the bark.[1][2][6][7] It is a derivative of abietic acid, a primary resin acid in conifers. The industrial processing of crude tall oil, a byproduct of the Kraft pulping process of wood, is a major source of resin acids, including abietic acid and dehydroabietic acid, a direct precursor to Leelamine.

Proposed Extraction Protocol for Dehydroabietylamine from Pine Bark

While specific industrial protocols for Leelamine extraction are proprietary, a plausible laboratory-scale method can be extrapolated from general procedures for diterpene extraction from pine bark.

Objective: To extract and isolate dehydroabietylamine from dried pine bark.

Materials:

-

Dried and powdered pine bark (Pinus species)

-

Hexane

-

Acetone

-

Methanol

-

Dichloromethane

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Rotary evaporator

-

Soxhlet apparatus

-

Chromatography column (Silica gel)

-

Thin Layer Chromatography (TLC) plates and developing chamber

Methodology:

-

Defatting: The powdered pine bark is first defatted by Soxhlet extraction with hexane for 8-12 hours to remove lipids and other non-polar compounds.

-

Diterpene Extraction: The defatted bark is then subjected to a second Soxhlet extraction with a mixture of acetone and water (e.g., 9:1 v/v) for 12-18 hours to extract the diterpenes, including dehydroabietylamine.

-

Solvent Evaporation: The resulting extract is concentrated under reduced pressure using a rotary evaporator.

-

Acid-Base Extraction for Amine Isolation:

-

The concentrated extract is redissolved in a suitable organic solvent like dichloromethane.

-

The organic solution is washed with an aqueous solution of sodium hydroxide (e.g., 1M NaOH) to remove acidic compounds like resin acids.

-

The organic layer, now enriched with the basic dehydroabietylamine, is then extracted with an aqueous solution of hydrochloric acid (e.g., 1M HCl). The amine will be protonated and move into the aqueous layer as the hydrochloride salt.

-

The aqueous layer is collected and the pH is adjusted to be basic (pH > 10) with NaOH to deprotonate the amine, causing it to precipitate or partition back into an organic solvent.

-

The dehydroabietylamine is then extracted with dichloromethane.

-

-

Purification: The crude dehydroabietylamine is purified by column chromatography on silica gel, using a gradient of a non-polar solvent (e.g., hexane) and a polar solvent (e.g., ethyl acetate with a small percentage of triethylamine to prevent streaking). The fractions are monitored by TLC.

-

Characterization: The purified dehydroabietylamine is characterized by spectroscopic methods (NMR, MS, IR) to confirm its identity and purity.

Synthesis of this compound

This compound can be synthesized from dehydroabietylamine. A plausible synthetic route starting from abietic acid, a more abundant pine tree derivative, is also presented.

Hypothetical Synthesis of Dehydroabietylamine from Abietic Acid

Reaction Scheme: Abietic Acid → Dehydroabietic Acid → Dehydroabietoyl Chloride → Dehydroabietamide → Dehydroabietylamine (Leelamine)

Protocol:

-

Dehydrogenation of Abietic Acid: Abietic acid is dehydrogenated to dehydroabietic acid. This can be achieved by heating with a catalyst such as palladium on carbon.

-

Formation of Dehydroabietoyl Chloride: Dehydroabietic acid is converted to its acid chloride by reacting with thionyl chloride or oxalyl chloride in an inert solvent like dichloromethane.

-

Amidation: The dehydroabietoyl chloride is then reacted with ammonia to form dehydroabietamide.

-

Hofmann Rearrangement or Reduction: The amide is converted to the primary amine, dehydroabietylamine, through a Hofmann rearrangement or by reduction with a strong reducing agent like lithium aluminum hydride (LiAlH₄).

Synthesis of this compound from Dehydroabietylamine

Protocol:

-

Dissolution: Purified dehydroabietylamine is dissolved in a suitable anhydrous solvent such as diethyl ether or methanol.

-

Acidification: A solution of hydrochloric acid in the same solvent (e.g., 2M HCl in diethyl ether) is added dropwise to the dehydroabietylamine solution with stirring at 0°C.

-

Precipitation and Isolation: this compound will precipitate out of the solution. The precipitate is collected by filtration, washed with cold anhydrous solvent, and dried under vacuum.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of Leelamine and its hydrochloride salt is provided in the table below.

| Property | Leelamine (Dehydroabietylamine) | This compound | Reference(s) |

| Molecular Formula | C₂₀H₃₁N | C₂₀H₃₂ClN | [6][8] |

| Molecular Weight | 285.48 g/mol | 321.94 g/mol | [6][8] |

| Appearance | - | Crystalline solid | [8] |

| pKa | 9.9 | - | [3] |

| Solubility | Soluble in organic solvents | Soluble in DMSO, DMF, and Ethanol | [8] |

Mechanism of Action: Disruption of Intracellular Cholesterol Transport

Leelamine's primary mechanism of anticancer activity stems from its lysosomotropic properties.[1][6][9] As a weakly basic amine, it can freely cross cell membranes and subsequently becomes protonated and trapped within the acidic environment of lysosomes.[1] This accumulation within lysosomes is the critical initiating event that leads to the disruption of intracellular cholesterol transport.[6][9]

Leelamine is believed to competitively inhibit the binding of cholesterol to the Niemann-Pick C1 (NPC1) protein, a key transporter responsible for the egress of cholesterol from lysosomes.[1] This blockade results in the accumulation of unesterified cholesterol within the late endosomes and lysosomes, a phenotype reminiscent of Niemann-Pick type C disease. The sequestration of cholesterol prevents its availability for various essential cellular processes, ultimately triggering cancer cell death.[6]

Inhibition of Oncogenic Signaling Pathways

The disruption of cholesterol homeostasis by Leelamine has profound downstream effects on several key oncogenic signaling pathways that are frequently dysregulated in cancer.

PI3K/Akt, MAPK, and STAT3 Pathways

The Phosphoinositide 3-kinase (PI3K)/Akt, Mitogen-activated protein kinase (MAPK), and Signal Transducer and Activator of Transcription 3 (STAT3) pathways are critical for cancer cell proliferation, survival, and metastasis.[2][8] Leelamine has been shown to simultaneously inhibit the activity of these three major signaling cascades.[2][8] The inhibition of these pathways is a direct consequence of the depletion of available intracellular cholesterol, which is essential for the proper function of membrane-associated receptors and signaling proteins that initiate these cascades.

Experimental Protocol: Western Blot Analysis of Signaling Pathway Inhibition

Objective: To assess the effect of this compound on the phosphorylation status of key proteins in the PI3K/Akt, MAPK, and STAT3 signaling pathways in cancer cells.

Materials:

-

Cancer cell line of interest (e.g., melanoma, breast, or prostate cancer cells)

-

This compound

-

Cell culture medium and supplements

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-Akt, anti-Akt, anti-phospho-ERK, anti-ERK, anti-phospho-STAT3, anti-STAT3)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Methodology:

-

Cell Culture and Treatment: Plate the cancer cells and allow them to adhere overnight. Treat the cells with varying concentrations of this compound for a specified time course (e.g., 3, 6, 12, 24 hours). Include a vehicle-treated control (e.g., DMSO).

-

Cell Lysis and Protein Quantification: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer. Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Normalize the protein samples and run them on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

-

Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Quantitative Data Summary

The following tables summarize key quantitative data related to the biological activity of Leelamine.

Table 1: In Vitro Cytotoxicity of Leelamine

| Cell Line | Cancer Type | IC₅₀ (µM) | Reference(s) |

| UACC 903 | Melanoma | ~2.1 | [6] |

| 1205 Lu | Melanoma | ~2.9 | [6] |

| MDA-MB-231 | Breast | Not specified | [1] |

| MCF-7 | Breast | Not specified | [1] |

| LNCaP | Prostate | Not specified | [1] |

| C4-2B | Prostate | Not specified | [1] |

Table 2: Inhibition of Signaling Pathways by Leelamine

| Pathway | Key Protein (Phosphorylated) | Cell Line(s) | Inhibition Time Course | Reference(s) |

| PI3K/Akt | p-Akt | UACC 903, 1205 Lu | 3-6 hours | [2] |

| MAPK | p-Erk | UACC 903, 1205 Lu | 3-6 hours | [2] |

| STAT3 | p-Stat3 | UACC 903, 1205 Lu | from 12 hours | [2] |

Conclusion

This compound is a compelling natural product-derived compound with a well-defined mechanism of action that makes it an attractive candidate for further preclinical and clinical development as an anticancer agent. Its origin from the renewable resource of pine trees, coupled with its potent and selective activity against cancer cells, underscores its potential. This technical guide has provided a comprehensive overview of this compound, from its source and synthesis to its molecular targets and biological effects. The detailed protocols and summarized data herein are intended to facilitate further research and development efforts by the scientific community. The unique ability of Leelamine to disrupt cholesterol homeostasis and consequently inhibit multiple oncogenic pathways represents a promising strategy to combat the complexity and adaptability of cancer.

References

- 1. caymanchem.com [caymanchem.com]

- 2. caymanchem.com [caymanchem.com]

- 3. Evolution of Conifer Diterpene Synthases: Diterpene Resin Acid Biosynthesis in Lodgepole Pine and Jack Pine Involves Monofunctional and Bifunctional Diterpene Synthases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Leelamine - Wikipedia [en.wikipedia.org]

- 5. Unravelling the Biological Potential of Pinus pinaster Bark Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound|Dehydroabietylamine [dcchemicals.com]

- 7. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. foreverest.net [foreverest.net]

- 9. researchgate.net [researchgate.net]

Leelamine Hydrochloride: A Technical Guide to its Impact on Intracellular Cholesterol Transport

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leelamine hydrochloride, a synthetic derivative of the natural diterpene leelamine, has emerged as a compound of significant interest in oncological research. Its potent anti-cancer properties are primarily attributed to its profound effects on intracellular cholesterol transport. As a lysosomotropic agent, this compound accumulates in lysosomes, leading to a cascade of cellular events initiated by the disruption of cholesterol homeostasis. This technical guide provides an in-depth analysis of the mechanism of action of this compound, with a focus on its effects on intracellular cholesterol trafficking. It consolidates key findings on its interaction with lysosomal proteins, the consequential impact on autophagic processes, and the downstream modulation of critical oncogenic signaling pathways. Detailed experimental protocols and visual representations of the underlying molecular pathways are provided to facilitate further research and drug development efforts in this area.

Introduction

Cholesterol, an essential lipid for maintaining cellular structure and function, is tightly regulated within the cell. Dysregulation of cholesterol homeostasis is increasingly recognized as a hallmark of various cancers, where cancer cells often exhibit an increased demand for cholesterol to support rapid proliferation and membrane synthesis. This compound exploits this dependency by targeting a critical node in intracellular cholesterol trafficking – the lysosome.

Leelamine is a weakly basic amine, a chemical property that confers its lysosomotropic nature.[1][2] This allows it to freely cross cellular membranes and subsequently become protonated and trapped within the acidic environment of lysosomes.[3] This accumulation is the initiating event in its mechanism of action, leading to a disruption of cholesterol egress from the lysosome.[1][3][4]

Mechanism of Action: Inhibition of Lysosomal Cholesterol Egress

The primary molecular mechanism underlying this compound's activity is the inhibition of cholesterol transport out of the lysosome.[1][4][5] This leads to a significant accumulation of unesterified cholesterol within the late endosomal/lysosomal compartments, a phenotype reminiscent of Niemann-Pick type C (NPC) disease.[5]

Interaction with Niemann-Pick C1 (NPC1) Protein

In silico studies suggest that leelamine directly interacts with the Niemann-Pick C1 (NPC1) protein, a key transmembrane protein responsible for exporting cholesterol from the lysosome.[3][4] It is hypothesized that leelamine competes with cholesterol for binding to NPC1, thereby inhibiting its function.[3][4] This blockade of cholesterol export is a central tenet of leelamine's activity.

Quantitative Data Summary

The following table summarizes the observed effects of leelamine on various cellular processes. While specific quantitative data from a single comprehensive source is limited in the provided search results, the dose-dependent nature of these effects is consistently reported.

| Cellular Process | Parameter Measured | Observed Effect of Leelamine | Key Findings | Citations |

| Intracellular Cholesterol Accumulation | Filipin Staining Intensity | Dose-dependent increase | Leelamine treatment leads to a significant accumulation of cholesterol in lysosomal/endosomal compartments. | [1][5][6] |

| Autophagic Flux | LC3B and p62/SQSTM1 Protein Levels | Dose-dependent accumulation | Inhibition of autophagic flux is indicated by the accumulation of autophagosome markers. | [1][4][5] |

| Cell Viability | MTS Assay | Dose-dependent decrease | Leelamine induces cancer cell death. | [7] |

| Receptor-Mediated Endocytosis | Transferrin Uptake | Inhibition | Disruption of cholesterol homeostasis leads to impaired endocytosis. | [1][4] |

| Oncogenic Signaling | Phosphorylation of Akt, STAT3, ERK | Decrease | Leelamine treatment leads to the downregulation of key cancer-promoting signaling pathways. | [1][2][4][8] |

Downstream Cellular Consequences

The sequestration of cholesterol within lysosomes by this compound triggers a series of downstream cellular events that contribute to its anti-cancer efficacy.

Disruption of Autophagic Flux

Leelamine treatment leads to the accumulation of autophagosomes, as evidenced by increased levels of LC3B and p62 proteins.[1][4][5] This indicates a blockage in the autophagic flux, where the fusion of autophagosomes with lysosomes for degradation is impaired. This disruption of cellular recycling pathways contributes to cellular stress and eventual cell death.

Inhibition of Oncogenic Signaling Pathways

Cholesterol is a critical component of cellular membranes and is essential for the proper function of various membrane-associated proteins, including receptor tyrosine kinases (RTKs). By depleting the available pool of cellular cholesterol, leelamine indirectly inhibits the signaling cascades that are crucial for cancer cell survival and proliferation.[8] Specifically, leelamine has been shown to suppress the PI3K/AKT, STAT3, and MAPK signaling pathways.[1][2][4]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature to study the effects of this compound.

Visualization of Intracellular Cholesterol

-

Method: Filipin Staining and Fluorescence Microscopy.[9]

-

Protocol:

-

Seed cells on glass coverslips and allow them to adhere overnight.

-

Treat cells with desired concentrations of this compound or vehicle control for the specified duration.

-

Fix the cells with 4% paraformaldehyde in phosphate-buffered saline (PBS) for 30 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Quench the fixation with 1.5 mg/mL glycine in PBS for 10 minutes.

-

Stain the cells with 50 µg/mL filipin III (from Streptomyces filipinensis) in PBS containing 10% fetal bovine serum for 2 hours at room temperature in the dark.

-

Wash the cells three times with PBS.

-

Mount the coverslips onto glass slides using an appropriate mounting medium.

-

Visualize the cells using a fluorescence microscope with a UV filter set. Cholesterol accumulation will be observed as bright punctate staining.

-

Assessment of Autophagic Flux

-

Method: Western Blotting for LC3B and p62/SQSTM1.

-

Protocol:

-

Culture cells to the desired confluency and treat with this compound at various concentrations and time points.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA protein assay.

-

Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE on a polyacrylamide gel (e.g., 12-15% for LC3B).

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against LC3B and p62/SQSTM1 overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. An increase in the lipidated form of LC3 (LC3-II) and an accumulation of p62 are indicative of inhibited autophagic flux.

-

Cell Viability Assay

-

Method: MTS Assay.

-

Protocol:

-

Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

-

Treat the cells with a serial dilution of this compound for the desired time period (e.g., 24, 48, 72 hours).

-

Add the MTS reagent (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) to each well according to the manufacturer's instructions.

-

Incubate the plate for 1-4 hours at 37°C in a humidified incubator.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the vehicle-treated control cells.

-

Visualizing the Molecular Pathways

The following diagrams, generated using the DOT language, illustrate the key molecular events initiated by this compound.

Caption: Mechanism of this compound action in disrupting lysosomal cholesterol egress.

Caption: Downstream cellular consequences of leelamine-induced cholesterol accumulation.

Conclusion and Future Directions

This compound represents a promising therapeutic agent that targets a key metabolic vulnerability in cancer cells – their reliance on cholesterol. Its well-defined mechanism of action, centered on the lysosomotropic accumulation and subsequent inhibition of cholesterol transport, provides a strong rationale for its further development. The downstream consequences, including the disruption of autophagy and the suppression of major oncogenic signaling pathways, underscore its multi-faceted anti-cancer activity.

Future research should focus on elucidating the precise binding kinetics of leelamine with the NPC1 protein and exploring potential synergistic combinations with other anti-cancer agents. Furthermore, the development of nanoparticle-based delivery systems, such as the previously reported Nanolipolee-007, could enhance its therapeutic index and clinical applicability.[8] A deeper understanding of the structure-activity relationship of leelamine and its derivatives will be crucial for optimizing its efficacy and safety profile for the treatment of advanced-stage cancers.[4]

References

- 1. pure.psu.edu [pure.psu.edu]

- 2. Leelamine mediates cancer cell death through inhibition of intracellular cholesterol transport - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | 16496-99-4 | Benchchem [benchchem.com]

- 4. Identifying the structure-activity relationship of leelamine necessary for inhibiting intracellular cholesterol transport - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Leelamine mediates cancer cell death through inhibition of intracellular cholesterol transport - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. A Brief Overview of the Antitumoral Actions of Leelamine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. JCI - Intracellular cholesterol transport [jci.org]

Leelamine Hydrochloride: A Technical Guide to its Foundational Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leelamine, a natural diterpene amine derived from pine bark, has emerged as a compound of significant interest in oncological research.[1][2] Its hydrochloride salt, Leelamine Hydrochloride, demonstrates potent anti-cancer properties rooted in a unique multi-faceted mechanism of action. This technical guide provides an in-depth exploration of the foundational research into this compound's biological activities, with a focus on its molecular targets, effects on critical signaling pathways, and the experimental methodologies used to elucidate these functions. Quantitative data are presented in structured tables for clarity, and key cellular processes are visualized through detailed diagrams to facilitate a comprehensive understanding for researchers and professionals in drug development.

Core Mechanism of Action: Lysosomotropism and Cholesterol Transport Inhibition

Leelamine is characterized as a weakly basic and lipophilic amine, properties that are fundamental to its primary mechanism of action.[3] Its chemical nature allows it to readily diffuse across cellular membranes in an un-ionized state. Upon encountering the acidic environment of lysosomes, Leelamine becomes protonated, trapping it within these organelles.[3][4] This accumulation within lysosomes is a critical initiating event for its biological effects.[3][4]

Once sequestered in lysosomes, Leelamine disrupts intracellular cholesterol transport.[4][5][6] Research, including in silico modeling, suggests that Leelamine binds to the Niemann-Pick C1 (NPC1) protein, which is essential for the egress of cholesterol from lysosomes.[3][5][7] By competitively inhibiting cholesterol binding to NPC1, Leelamine effectively blockades its export, leading to a significant accumulation of unesterified cholesterol within the late endosomes and lysosomes.[3] This phenotype is reminiscent of Niemann-Pick type C disease.[3] The resulting depletion of available cholesterol for other cellular processes triggers a cascade of downstream effects that contribute to its anti-cancer activity.[4][8]

Modulation of Oncogenic Signaling Pathways

The disruption of cholesterol homeostasis by Leelamine has profound consequences on multiple oncogenic signaling pathways that are critical for cancer cell survival, proliferation, and metastasis.[4][9]

PI3K/AKT/mTOR Pathway

Leelamine treatment leads to the inhibition of the PI3K/AKT/mTOR signaling cascade.[3][4] This effect is linked to the disruption of intracellular cholesterol transport, as proper cholesterol homeostasis is essential for the function of membrane-associated receptor tyrosine kinases (RTKs) that activate this pathway.[3][10] By causing cholesterol to accumulate in lysosomes, Leelamine indirectly suppresses the activation of AKT and its downstream effector, mTOR.[3]

STAT3 Pathway

Signal transducer and activator of transcription 3 (STAT3) is another key oncogenic pathway inhibited by Leelamine.[4] The reduction in STAT3 activity following Leelamine treatment leads to a decrease in the expression of anti-apoptotic proteins such as Bcl-2 and Bcl-xL.[3] This downregulation shifts the cellular balance towards apoptosis, or programmed cell death.[3]

MAPK/ERK Pathway

The MAPK/ERK pathway, which is frequently hyperactivated in melanoma and other cancers, is also suppressed by Leelamine.[1][4] Similar to the PI3K/AKT pathway, the inhibition of receptor-mediated endocytosis due to altered cholesterol availability is believed to be a primary contributor to the deactivation of this signaling cascade.[10]

Quantitative Biological Data

The anti-proliferative activity of Leelamine and its derivatives has been quantified in various cancer cell lines. The half-maximal inhibitory concentration (IC50) values from key studies are summarized below.

| Compound | Cell Line | IC50 (µmol/L) | Reference |

| Leelamine | UACC 903 | ~1.2 | [4] |

| Leelamine | 1205 Lu | ~2.0 | [4] |

| Derivative 5a (Trifluoro acetyl) | UACC 903 | 1.2 | [4][8] |

| Derivative 5a (Trifluoro acetyl) | 1205 Lu | 2.0 | [4][8] |

| Derivative 5b (Tribromo acetyl) | UACC 903 | 1.0 | [4][8] |

| Derivative 5b (Tribromo acetyl) | 1205 Lu | 1.8 | [4][8] |

| Derivative 5c (Acetyl) | UACC 903 | 89.4 | [4][8] |

| Derivative 5c (Acetyl) | 1205 Lu | > 100 | [4][8] |

| Derivative 5d (Benzoyl) | UACC 903 | > 100 | [4][8] |

| Derivative 5d (Benzoyl) | 1205 Lu | > 100 | [4][8] |

| Derivative 5e (Benzylamine) | UACC 903 | 6.0 | [4][8] |

| Derivative 5e (Benzylamine) | 1205 Lu | 7.0 | [4][8] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the foundational research on this compound.

Cell Viability Assay

-

Objective: To determine the cytotoxic effects of Leelamine and its derivatives on cancer cells.

-

Cell Lines: UACC 903 and 1205 Lu melanoma cells.

-

Procedure:

-

Cells are seeded in 96-well plates and allowed to adhere overnight.

-

Cells are treated with varying concentrations of Leelamine or its derivatives. A DMSO-treated group serves as a control.

-

For rescue experiments, cells can be co-treated with Bafilomycin A1 (10 nmol/L) to inhibit lysosomal acidification or with β-cyclodextrin to deplete cholesterol.[1][10]

-

After a specified incubation period (e.g., 72 hours), cell viability is assessed using a standard method such as the MTT or SRB assay.

-

Absorbance is read using a plate reader, and the data are normalized to the control group to calculate the percentage of viable cells.

-

IC50 values are determined by plotting cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.

-

Western Blotting for Signaling Pathway Analysis

-

Objective: To assess the effect of Leelamine on the activation state of proteins in key signaling pathways.

-

Procedure:

-

Cancer cells are treated with Leelamine at a specified concentration and for various time points.

-

Cells are harvested and lysed to extract total protein.

-

Protein concentration is determined using a BCA or Bradford assay.

-

Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.

-

The membrane is blocked with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

The membrane is incubated with primary antibodies specific for the phosphorylated (active) and total forms of proteins of interest (e.g., p-AKT, AKT, p-ERK, ERK, p-STAT3, STAT3).

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Band intensities are quantified using densitometry software, and the levels of phosphorylated proteins are normalized to the corresponding total protein levels.

-

Analysis of Autophagic Flux

-

Objective: To determine if Leelamine inhibits autophagic flux.

-

Procedure using Western Blotting:

-

Cells are treated with Leelamine in the presence or absence of a lysosomal inhibitor like Bafilomycin A1.

-

Protein lysates are prepared and subjected to Western blotting as described above.

-

The membrane is probed with antibodies against LC3B and p62/SQSTM1. An accumulation of both LC3B-II and p62 indicates a blockage of autophagic flux.[1]

-

-

Procedure using Fluorescence Microscopy:

-

Cells stably expressing GFP-LC3B are grown on coverslips.

-

Cells are treated with Leelamine or a control vehicle.

-

Cells are fixed, and the nuclei are counterstained with DAPI.

-

The subcellular localization of GFP-LC3B is visualized using a fluorescence microscope. An increase in the number of GFP-LC3B puncta per cell is indicative of autophagosome accumulation.[1]

-

Conclusion

The foundational research on this compound has established it as a promising anti-cancer agent with a distinct mechanism of action. Its ability to induce lysosomal dysfunction and inhibit intracellular cholesterol transport leads to the simultaneous suppression of multiple key oncogenic signaling pathways, including PI3K/AKT/mTOR, STAT3, and MAPK/ERK. This multi-targeted approach offers a potential strategy to overcome the resistance mechanisms that often plague therapies targeting single pathways. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for further research and development of Leelamine and its derivatives as novel cancer therapeutics.

References

- 1. Leelamine mediates cancer cell death through inhibition of intracellular cholesterol transport - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Leelamine - Wikipedia [en.wikipedia.org]

- 3. This compound | 16496-99-4 | Benchchem [benchchem.com]

- 4. Identifying the structure-activity relationship of leelamine necessary for inhibiting intracellular cholesterol transport - PMC [pmc.ncbi.nlm.nih.gov]

- 5. oncotarget.com [oncotarget.com]

- 6. Identifying the structure-activity relationship of leelamine necessary for inhibiting intracellular cholesterol transport. — NextBio article [accounts.public.ce.basespace.illumina.com]

- 7. pure.psu.edu [pure.psu.edu]

- 8. oncotarget.com [oncotarget.com]

- 9. mdpi.com [mdpi.com]

- 10. Leelamine mediates cancer cell death through inhibition of intracellular cholesterol transport - PubMed [pubmed.ncbi.nlm.nih.gov]

The Double-Edged Sword: A Technical Guide to the Lysosomotropic Properties of Weakly Basic Amines

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical phenomenon of lysosomotropism, the accumulation of weakly basic amines within the acidic environment of lysosomes. Understanding these properties is paramount in drug development, as lysosomal sequestration can profoundly impact a compound's efficacy, safety, and pharmacokinetic profile. This document provides a comprehensive overview of the underlying mechanisms, key physicochemical drivers, cellular consequences, and the experimental protocols used to characterize this behavior.

The Core Mechanism: Ion Trapping and Lysosomal Sequestration

Lysosomotropism is primarily a physicochemical process driven by the pH gradient between the relatively neutral cytosol (pH ≈ 7.2-7.4) and the acidic lumen of the lysosome (pH ≈ 4.5-5.0). Weakly basic amines, which can exist in both a neutral, lipophilic state and a protonated, hydrophilic state, are at the heart of this phenomenon.

The neutral form of a weakly basic amine can readily diffuse across the lysosomal membrane. Once inside the acidic lysosomal lumen, the compound becomes protonated. This charged form is significantly less membrane-permeable and is consequently "trapped" within the organelle.[1][2] This process, known as ion trapping, can lead to a substantial accumulation of the compound within lysosomes, with concentrations reaching several hundred-fold higher than in the cytosol.[1]

Physicochemical Determinants of Lysosomotropism

The propensity of a weakly basic amine to accumulate in lysosomes is governed by two key physicochemical properties: its basic dissociation constant (pKa) and its lipophilicity (logP).

-

pKa : The pKa of a compound determines the proportion of its ionized and non-ionized forms at a given pH. For significant lysosomal trapping to occur, a compound should have a basic pKa that allows it to be largely un-ionized at cytosolic pH (enabling membrane transit) and predominantly ionized at lysosomal pH (promoting trapping). Compounds with a basic pKa between 6.5 and 11 are often lysosomotropic.[3]

-

logP : The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity. A higher logP indicates greater lipid solubility, facilitating easier passage across the lysosomal membrane. A ClogP (calculated logP) greater than 2 is generally associated with lysosomotropic compounds.[3]

The interplay of these two factors is crucial. A compound may have an optimal pKa for trapping, but if it is not sufficiently lipophilic, its ability to cross the lysosomal membrane will be limited, thus reducing its accumulation potential.

Table 1: Physicochemical Properties of Known Lysosomotropic Compounds

| Compound | Therapeutic Class | Basic pKa | ClogP | Reference |

| Chloroquine | Antimalarial | 8.68 - 10.47 | 3.49 - 6.24 | [1] |

| Fluoxetine | Antidepressant | 8.68 - 10.47 | 3.49 - 6.24 | [1] |

| Imipramine | Antidepressant | 8.68 - 10.47 | 3.49 - 6.24 | [1] |

| Dimebon | Antihistamine | 8.68 - 10.47 | 3.49 - 6.24 | [1] |

| Tamoxifen | Anticancer | 8.68 - 10.47 | 3.49 - 6.24 | [1] |

| Chlorpromazine | Antipsychotic | 8.68 - 10.47 | 3.49 - 6.24 | [1] |

| Amitriptyline | Antidepressant | 8.68 - 10.47 | 3.49 - 6.24 | [1] |

| Verapamil | Antiarrhythmic | 8.68 - 10.47 | 3.49 - 6.24 | [1] |

| Gefitinib | Anticancer | 6.5 - 11 | >2 | [3] |

| Lapatinib | Anticancer | 6.5 - 11 | >2 | [3] |

| Dasatinib | Anticancer | 6.5 - 11 | >2 | [3] |

Cellular Consequences of Lysosomal Sequestration

The accumulation of weakly basic amines within lysosomes is not a benign event and can trigger a cascade of cellular responses and dysfunctions.

Alteration of Lysosomal pH and Enzyme Activity

A primary consequence of the accumulation of basic compounds is the neutralization of the acidic lysosomal pH.[1] This can have a profound impact on the activity of the more than 60 different acid hydrolases housed within the lysosome, which require a low pH for optimal function.[4] Impaired enzymatic activity can lead to the accumulation of undegraded substrates, a condition that mimics lysosomal storage disorders.[5]

Perturbation of Autophagy

Autophagy is a fundamental cellular process for the degradation and recycling of cellular components, culminating in the fusion of autophagosomes with lysosomes. Lysosomotropic compounds can disrupt this process at several stages. By raising the lysosomal pH, they can inhibit the activity of lysosomal enzymes essential for the degradation of autophagic cargo.[6] Some compounds, like chloroquine, have been shown to block the fusion of autophagosomes with lysosomes.[6] This inhibition of autophagic flux leads to the accumulation of autophagosomes and autophagy substrates like SQSTM1/p62.[1][6]

Induction of Lysosomal Biogenesis and Stress Responses

Cells can respond to the stress induced by lysosomotropic compounds by activating compensatory mechanisms. One such response is the induction of lysosomal biogenesis, a process regulated by the transcription factor TFEB (Transcription Factor EB).[1] Under normal conditions, TFEB is phosphorylated by mTORC1 on the lysosomal surface, keeping it in the cytoplasm.[1] Lysosomal stress can lead to the dephosphorylation and nuclear translocation of TFEB, where it promotes the expression of genes involved in lysosome formation and function.[1]

Drug-Induced Phospholipidosis

Many lysosomotropic compounds are cationic amphiphilic drugs (CADs), meaning they possess both a hydrophobic ring structure and a hydrophilic side chain with a charged amine group. The accumulation of these CADs can interfere with the breakdown of phospholipids, leading to their accumulation within the lysosomes and the formation of lamellar bodies, a condition known as drug-induced phospholipidosis.[2]

Impact on Drug Efficacy and Toxicity

The sequestration of a drug within lysosomes can significantly reduce its concentration at its intended target site in the cytosol or nucleus, thereby diminishing its therapeutic efficacy.[7] Conversely, the high concentration of a drug within the lysosome can lead to organelle-specific toxicity. Furthermore, lysosomotropism can be a mechanism for drug-drug interactions, where the co-administration of two lysosomotropic compounds can lead to competition for lysosomal trapping and altered pharmacokinetic profiles.[8]

Experimental Protocols for Characterizing Lysosomotropism

Several in vitro methods are employed to identify and quantify the lysosomotropic potential of compounds.

LysoTracker Red Assay for Assessing Lysosomal Accumulation

This assay utilizes LysoTracker Red, a fluorescent dye that selectively accumulates in acidic organelles. A decrease in LysoTracker Red fluorescence in the presence of a test compound indicates that the compound is competing for accumulation within the lysosomes and is therefore lysosomotropic.

Protocol:

-

Cell Culture: Plate a suitable cell line (e.g., H9c2, ARPE-19) in a 96-well plate and culture until confluent.[1][3]

-

Compound Treatment: Treat the cells with a range of concentrations of the test compound for a specified duration (e.g., 30 minutes to 24 hours).[1][2]

-

LysoTracker Staining: In the final 30 minutes of compound treatment, add LysoTracker Red DND-99 to the culture medium at a final concentration of 50-100 nM.

-

Washing: Gently wash the cells with phosphate-buffered saline (PBS) to remove excess dye and compound.

-

Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence plate reader or a high-content imaging system.

-

Data Analysis: Calculate the IC50 value, which is the concentration of the test compound that causes a 50% reduction in LysoTracker Red fluorescence.

Measurement of Autophagic Flux using SQSTM1/p62 ELISA

This assay quantifies the levels of the autophagy substrate p62. An increase in p62 levels in the presence of a test compound suggests an inhibition of autophagic flux.

Protocol:

-

Cell Culture and Treatment: Culture and treat cells with the test compound as described above. Include positive (e.g., bafilomycin A1) and negative (e.g., rapamycin) controls for autophagy modulation.[6]

-

Cell Lysis: Lyse the cells using a suitable lysis buffer containing protease inhibitors.

-

Protein Quantification: Determine the total protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

-

ELISA: Perform an enzyme-linked immunosorbent assay (ELISA) for SQSTM1/p62 according to the manufacturer's instructions.

-

Data Analysis: Normalize the p62 levels to the total protein concentration and compare the levels in treated cells to untreated controls.[6]

Immunofluorescence for TFEB Nuclear Translocation

This method visualizes the subcellular localization of the transcription factor TFEB. Nuclear translocation of TFEB indicates a cellular response to lysosomal stress.

Protocol:

-

Cell Culture on Coverslips: Grow cells on glass coverslips in a multi-well plate and treat with the test compound.

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with a detergent such as Triton X-100.

-

Immunostaining: Incubate the cells with a primary antibody against TFEB, followed by a fluorescently labeled secondary antibody.

-

Nuclear Staining: Counterstain the nuclei with a DNA dye such as DAPI.

-

Imaging: Acquire images using a fluorescence microscope.

-

Analysis: Quantify the nuclear-to-cytoplasmic fluorescence ratio of TFEB to determine the extent of nuclear translocation.[1]

Visualizing the Pathways and Processes

The following diagrams illustrate the key concepts and workflows discussed in this guide.

Caption: Mechanism of ion trapping of a weakly basic amine in the lysosome.

References

- 1. Lysosomal adaptation: How cells respond to lysosomotropic compounds | PLOS One [journals.plos.org]

- 2. assets.ctfassets.net [assets.ctfassets.net]

- 3. A high content screening assay for identifying lysosomotropic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Sub-cellular sequestration of alkaline drugs in lysosomes: new insights for pharmaceutical development of lysosomal fluid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Lysosomotropic Drugs: Pharmacological Tools to Study Lysosomal Function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Contribution of Lysosomotropism to Autophagy Perturbation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Lysosomotropic Properties of Weakly Basic Anticancer Agents Promote Cancer Cell Selectivity In Vitro | PLOS One [journals.plos.org]

- 8. Drug-drug interactions involving lysosomes: mechanisms and potential clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]

Leelamine Hydrochloride: A Technical Guide on its Dual Impact on Autophagy and Apoptosis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leelamine hydrochloride, a synthetic derivative of the natural diterpene leelamine found in pine bark, has emerged as a promising anti-cancer agent with a unique mechanism of action. This technical guide provides an in-depth analysis of its profound effects on two critical cellular processes: autophagy and apoptosis. This compound's primary mode of action is its lysosomotropic nature, leading to its accumulation in acidic organelles and subsequent disruption of intracellular cholesterol transport. This initial event triggers a cascade of downstream effects, including the inhibition of autophagic flux and the induction of a distinct, primarily caspase-independent apoptotic cell death. Furthermore, this compound significantly modulates key oncogenic signaling pathways, including PI3K/Akt/mTOR, MAPK, and STAT3. This guide synthesizes the current understanding of this compound's molecular interactions, presents quantitative data on its efficacy, details relevant experimental methodologies, and provides visual representations of the implicated signaling pathways to facilitate further research and drug development efforts.

Core Mechanism of Action: Lysosomotropism and Cholesterol Transport Inhibition

Leelamine, as a weakly basic amine, exhibits lysosomotropic properties, meaning it readily crosses cellular membranes and becomes protonated and trapped within the acidic environment of lysosomes.[1][2] This accumulation is a pivotal first step in its cytotoxic activity.[2]

Once sequestered within lysosomes, this compound disrupts the normal trafficking of cholesterol. It is believed to inhibit the function of the Niemann-Pick C1 (NPC1) protein, which is essential for the export of cholesterol from lysosomes to the cytoplasm.[1][2] This blockade results in a pathological accumulation of cholesterol within lysosomes and late endosomes.[1][3] The sequestration of cholesterol has far-reaching consequences, as it deprives the cancer cell of a critical component for various cellular functions, including the integrity and function of lipid rafts and receptor-mediated endocytosis.[4][5]

dot

Caption: this compound's entry into a cancer cell and its subsequent accumulation within the lysosome, leading to the inhibition of NPC1-mediated cholesterol egress.

Impact on Autophagy: Inhibition of Autophagic Flux